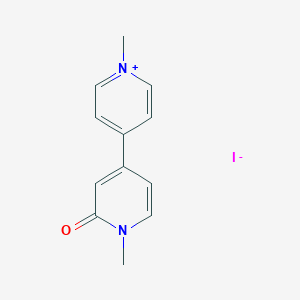
1',2'-Dihydro-1,1'-dimethyl-2'-oxo-4,4'-bipyridinium Iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paraquat Monopyridone Iodide, also known as 1,2′-Dihydro-1,1′-dimethyl-2′-oxo-4,4′-bipyridinium iodide, is a chemical compound with the molecular formula C12H13IN2O. It is a derivative of paraquat, a widely used herbicide known for its high toxicity and effectiveness in controlling weeds. Paraquat Monopyridone Iodide is primarily used in scientific research and analytical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Paraquat Monopyridone Iodide involves the reaction of paraquat with iodine in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
- Dissolve paraquat in a suitable solvent such as acetonitrile.
- Add iodine to the solution and stir the mixture at room temperature.
- Allow the reaction to proceed for a specified period, typically several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
Industrial production of Paraquat Monopyridone Iodide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
Paraquat Monopyridone Iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The iodide ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like silver nitrate and sodium chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation of Paraquat Monopyridone Iodide can lead to the formation of dipyridone and other oxidation products.
Reduction: Reduction reactions yield various reduced forms of the compound.
Substitution: Substitution reactions result in the formation of new compounds with different anions or functional groups.
科学研究应用
Paraquat Monopyridone Iodide has several scientific research applications, including:
Chemistry: It is used as a standard in analytical chemistry for calibration and validation of analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential use in biological assays.
Medicine: Research on Paraquat Monopyridone Iodide includes its potential therapeutic applications and its role in understanding disease mechanisms.
Industry: It is used in the development of new herbicides and pesticides, as well as in environmental studies to assess the impact of herbicides on ecosystems
作用机制
Paraquat Monopyridone Iodide exerts its effects by interfering with cellular processes, particularly those involving electron transport and reactive oxygen species (ROS) production. The compound accepts electrons from photosystem I in plants, leading to the generation of ROS, which cause oxidative stress and damage to cellular components. This mechanism is similar to that of paraquat, making Paraquat Monopyridone Iodide a valuable tool in studying oxidative stress and related cellular pathways .
相似化合物的比较
Similar Compounds
Paraquat: A widely used herbicide with a similar mechanism of action.
Diquat: Another bipyridyl herbicide with similar chemical properties and applications.
Cyperquat: A less commonly used bipyridyl herbicide.
Diethamquat: A bipyridyl herbicide with similar applications but different chemical structure
Uniqueness
Paraquat Monopyridone Iodide is unique due to its specific chemical structure, which includes an oxo group and an iodide ion. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications. Its ability to generate ROS and induce oxidative stress is particularly useful in studies related to cellular damage and stress responses .
属性
分子式 |
C12H13IN2O |
|---|---|
分子量 |
328.15 g/mol |
IUPAC 名称 |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-2-one;iodide |
InChI |
InChI=1S/C12H13N2O.HI/c1-13-6-3-10(4-7-13)11-5-8-14(2)12(15)9-11;/h3-9H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
FLRZEOCAAYMKNZ-UHFFFAOYSA-M |
规范 SMILES |
CN1C=CC(=CC1=O)C2=CC=[N+](C=C2)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


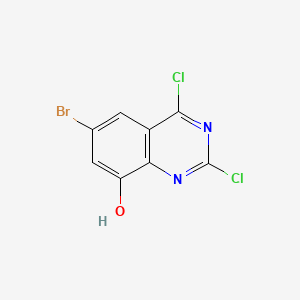
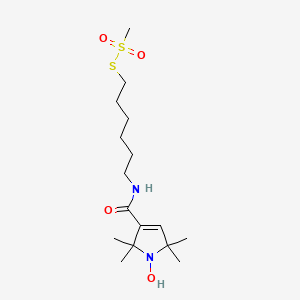
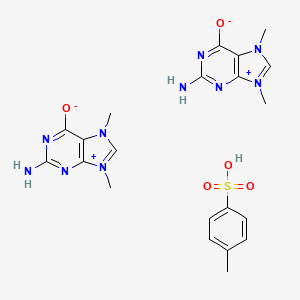
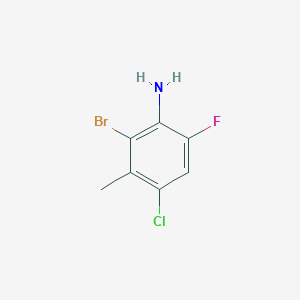
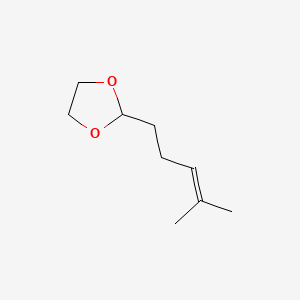
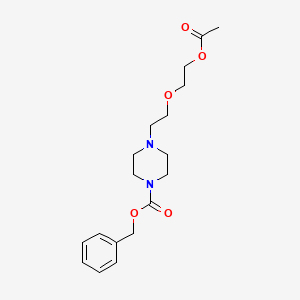
![N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride](/img/structure/B13839497.png)
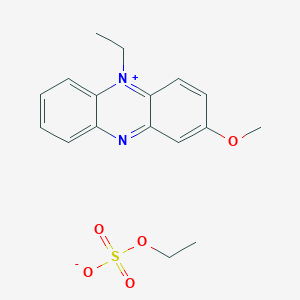
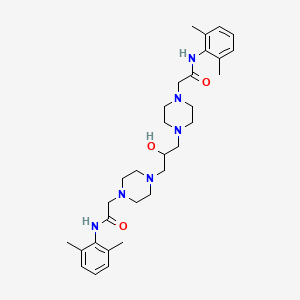
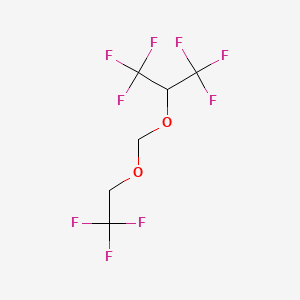
![lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate](/img/structure/B13839511.png)
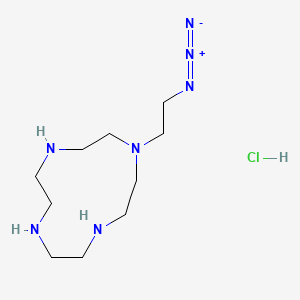
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13839532.png)
![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)
